molecular formula C10H9FO3 B14849892 Methyl 3-acetyl-5-fluorobenzoate

Methyl 3-acetyl-5-fluorobenzoate

Cat. No.: B14849892
M. Wt: 196.17 g/mol
InChI Key: ZZJQXLQRLJNXAY-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-5-fluorobenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with an acetyl group (-COCH₃) at the 3-position and a fluorine atom at the 5-position. Its molecular formula is C₁₀H₉FO₃, with a molecular weight of 196.18 g/mol. The acetyl group introduces electron-withdrawing effects, while fluorine enhances electronegativity and influences the compound’s electronic distribution. This structural combination is significant in pharmaceutical and agrochemical intermediates, where fluorine and ester functionalities are common for optimizing bioavailability and metabolic stability .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

methyl 3-acetyl-5-fluorobenzoate

InChI

InChI=1S/C10H9FO3/c1-6(12)7-3-8(10(13)14-2)5-9(11)4-7/h3-5H,1-2H3

InChI Key

ZZJQXLQRLJNXAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetyl-5-fluorobenzoate can be synthesized through several methods. One common approach involves the acetylation of methyl 3-fluorobenzoate. This reaction typically uses acetic anhydride as the acetylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-5-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea under basic conditions.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of 3-fluoro-5-methoxybenzoic acid.

    Reduction: Formation of 3-fluoro-5-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 3-acetyl-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-acetyl-5-fluorobenzoate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzoate Esters

The compound’s structural analogs vary in substituent positions, functional groups, and ester types. Key comparisons include:

Table 1: Structural Comparison of Methyl 3-acetyl-5-fluorobenzoate and Analogous Compounds

Compound Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score* Reference
This compound 3-acetyl, 5-F C₁₀H₉FO₃ 196.18 - -
Methyl 3-amino-5-fluorobenzoate 3-NH₂, 5-F C₈H₈FNO₂ 169.15 0.93
Ethyl 2-amino-5-fluoro-3-methylbenzoate 2-NH₂, 3-CH₃, 5-F C₁₀H₁₂FNO₂ 197.21 -
Methyl salicylate 2-OH, ester C₈H₈O₃ 152.15 -


*Similarity scores derived from structural alignment algorithms in .

  • Ethyl 2-amino-5-fluoro-3-methylbenzoate: Ethyl esters (vs. methyl) enhance lipophilicity, while the amino group at position 2 alters electronic conjugation .
  • Methyl salicylate : Lacks fluorine and acetyl groups, resulting in lower molecular weight and distinct volatility .

Physicochemical Properties in Relation to Similar Compounds

Table 2: Key Physicochemical Properties

Property This compound Methyl 3-amino-5-fluorobenzoate Ethyl 2-amino-5-fluoro-3-methylbenzoate Methyl salicylate
Boiling Point ~280°C (est.) ~245°C (est.) ~265°C (est.) 222°C
Solubility (Polar Solvents) Moderate (due to F and acetyl) High (NH₂ enhances polarity) Moderate (ethyl group reduces polarity) Low
LogP (Lipophilicity) ~1.8 (est.) ~0.9 ~2.1 1.34
  • Fluorine Impact: The 5-fluoro substituent increases polarity compared to non-fluorinated analogs like methyl salicylate but reduces volatility .
  • Ester Type : Methyl esters (vs. ethyl) generally exhibit higher solubility in aqueous media but lower thermal stability .

Reactivity and Functional Group Analysis

  • Acetyl Group : The electron-withdrawing acetyl group at position 3 stabilizes the ester against nucleophilic attack but may activate adjacent positions for electrophilic substitution .
  • Fluorine: Enhances para/ortho-directed reactivity in electrophilic aromatic substitution. In contrast, amino groups (e.g., in Methyl 3-amino-5-fluorobenzoate) act as strong activating groups, increasing susceptibility to oxidation .
  • Comparison with Sulfonylurea Esters : Unlike triazine-containing esters (e.g., metsulfuron-methyl in ), this compound lacks sulfonylurea linkages, resulting in slower hydrolysis rates and reduced herbicidal activity .

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